4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide is a complex organic compound featuring a benzamide core linked to a heterocyclic system containing thiazole and benzothiazole rings. The presence of fluorine and methylsulfanyl groups adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide typically involves multi-step organic reactionsThe final steps involve the addition of the fluorine and methylsulfanyl groups under controlled conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in diseases.
Material Science: Its chemical properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The presence of the benzothiazole and thiazole rings suggests potential binding to enzymes or receptors, influencing cellular processes. The fluorine and methylsulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- 2-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide
Uniqueness
4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H10FN3OS3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
InChI |
InChI=1S/C16H10FN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,20,21) |
InChI Key |
BIYYDAYYIMBBDD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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